

Check Availability & Pricing

# Zaurategrast (CDP323): A Technical Guide for Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zaurategrast |           |
| Cat. No.:            | B1682406     | Get Quote |

Executive Summary: **Zaurategrast** (CDP323) is an orally bioavailable, small-molecule prodrug developed for the treatment of relapsing forms of multiple sclerosis (MS). It functions as a competitive antagonist of the  $\alpha4\beta1$  integrin (Very Late Antigen-4, VLA-4), a key mediator in the migration of inflammatory cells into the central nervous system. Despite promising preclinical data and successful target engagement in early clinical trials, the development of **Zaurategrast** was discontinued in June 2009 due to a lack of expected efficacy in a Phase II clinical study. This guide provides a detailed technical overview of **Zaurategrast**'s mechanism of action, pharmacokinetics, and the experimental data from its preclinical and clinical development.

#### **Mechanism of Action**

In multiple sclerosis, the migration of activated lymphocytes across the blood-brain barrier (BBB) into the central nervous system (CNS) is a critical step in the inflammatory cascade that leads to demyelination and axonal damage. This process is mediated by the interaction of adhesion molecules on the surface of both lymphocytes and the vascular endothelium of the BBB.[1]

Specifically, the  $\alpha 4\beta 1$  integrin (VLA-4), expressed on activated lymphocytes, binds to the Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1][2] This binding facilitates the firm adhesion and subsequent diapedesis of these immune cells into the CNS parenchyma.[1]

**Zaurategrast** is designed to competitively inhibit this interaction. By binding to VLA-4, it blocks the docking site for VCAM-1, thereby preventing lymphocytes from adhering to and crossing



the vascular endothelium.[3] This mechanism is intended to reduce the number of inflammatory cells entering the CNS, thus mitigating the autoimmune attack on myelin.[3][4] This mode of action is analogous to that of the approved monoclonal antibody, natalizumab.[3]



Click to download full resolution via product page

Caption: Zaurategrast blocks the VLA-4 receptor on leukocytes, inhibiting binding to VCAM-1.

## **Pharmacokinetics and Metabolism**



**Zaurategrast** (CDP323) is an ethyl ester prodrug designed to enhance oral bioavailability.[5] Following absorption, it is converted to its active moiety, CT7758. The primary enzyme responsible for this hydrolysis is human carboxylesterase 1 (hCES1), which is predominantly found in the liver.[5] In vitro studies indicated that hydrolysis in human liver microsomes was approximately 20-fold higher than in intestinal microsomes, confirming the liver as the main site of activation.[5]



Click to download full resolution via product page

Caption: Zaurategrast (CDP323) is hydrolyzed in the liver by hCES1 to its active form.

#### **Preclinical Research**

**Zaurategrast** demonstrated efficacy in preclinical models of inflammation and multiple sclerosis.



In Vitro Potency In vitro assays confirmed that **Zaurategrast**'s active form dose-dependently inhibits cell recruitment driven by  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins.[6]

| Table 1: Preclinical In Vitro Efficacy of Zaurategrast       |               |  |
|--------------------------------------------------------------|---------------|--|
| Target                                                       | IC50          |  |
| α4β1 (VLA-4)                                                 | ~100 ng/mL    |  |
| α4β7                                                         | 200-300 ng/mL |  |
| Data sourced from a 2010 AAN Annual Meeting presentation.[6] |               |  |

Animal Model Efficacy **Zaurategrast** was evaluated in the chronic Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for MS. The drug was found to significantly reduce disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).[3][4]

Experimental Protocol: Chronic EAE Model While the specific protocol for the **Zaurategrast** studies is not fully detailed in the available literature, a general methodology for chronic EAE induction in mice is as follows:

- Induction: C57BL/6 mice are immunized with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).
- Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and again two days later to facilitate the entry of immune cells into the CNS.
- Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
- Drug Administration: Zaurategrast or placebo is administered orally. For prophylactic studies, treatment begins before or at the time of immunization. For therapeutic studies, treatment begins after the onset of clinical signs.



• Endpoint Analysis: The primary endpoint is the clinical score. Secondary endpoints may include histological analysis of the spinal cord for inflammation and demyelination.



Click to download full resolution via product page

Caption: General experimental workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

## **Clinical Research**

**Zaurategrast** was evaluated in several clinical trials in both healthy volunteers and patients with relapsing MS.

Phase I Studies Three Phase I studies involving 75 healthy volunteers established the safety, tolerability, and pharmacokinetic profile of **Zaurategrast**.[3] It was well-tolerated in oral doses up to 1000 mg twice daily for seven days, with no significant differences from placebo.[4] These studies also confirmed that inhibition of  $\alpha$ 4-integrin function could be maintained over a 12- to 24-hour dosing interval.[4]

Phase I/II Study (NCT00726648) This randomized, double-blind, placebo-controlled study evaluated the pharmacodynamic effects of **Zaurategrast** on lymphocyte biomarkers in MS



patients.[7]

Experimental Protocol: Phase I/II (NCT00726648)

- Objective: To investigate the effect of Zaurategrast on lymphocyte biomarkers in subjects with relapsing MS.[7]
- Participants: 71 subjects with relapsing MS, aged 18-65, with an Expanded Disability Status Scale (EDSS) score of ≤6.5.[7]
- Design: Subjects were randomized to one of five treatment arms for 28 days.[7]
- Endpoints: The primary outcomes were changes in lymphocyte counts and the capacity of lymphocytes to bind to VCAM-1.[1][7]

| Table 2: Phase I/II (NCT00726648) Study Design                                |  |  |
|-------------------------------------------------------------------------------|--|--|
| Treatment Arm                                                                 |  |  |
| Zaurategrast 100 mg twice daily (bid)                                         |  |  |
| Zaurategrast 500 mg twice daily (bid)                                         |  |  |
| Zaurategrast 1000 mg once daily (qd)                                          |  |  |
| Zaurategrast 1000 mg twice daily (bid)                                        |  |  |
| Placebo                                                                       |  |  |
| Data sourced from ClinicalTrials.gov NCT00726648 and related publications.[7] |  |  |

The study found that **Zaurategrast** induced significant, dose-dependent changes in peripheral lymphocyte populations, consistent with the inhibition of their migration from the vasculature.[1] [7]



Table 3: Pharmacodynamic Effects of Zaurategrast on Peripheral Blood Lymphocytes (Phase I/II)

**Effect** 

Significantly decreased capacity of lymphocytes to bind VCAM-1 (all doses vs. placebo).[7]

Significantly increased total lymphocytes in peripheral blood (all doses except 100 mg bid vs. placebo).[7]

Significantly increased naive B cells, memory B cells, and T cells (all doses except 100 mg bid vs. placebo).[7]

Marked increases in natural killer cells and hematopoietic progenitor cells (500 mg bid and 1000 mg bid doses only).[7]

No significant changes in monocytes.[7]

Data sourced from a randomized, double-blind Phase 1/2 study.[7]

Phase II Study A larger Phase II trial was initiated in 2007 to establish proof of concept and gather dosing information for **Zaurategrast** in relapsing MS.[3][6]

Experimental Protocol: Phase II Study

- Objective: To evaluate the efficacy, safety, and tolerability of two doses of Zaurategrast.
- Participants: The study intended to enroll over 200 patients with relapsing forms of MS who
  had an inadequate response to prior interferon-beta treatment.[3][4] A total of 234 subjects
  were randomized.[6]
- Design: A double-blind, placebo-controlled, randomized trial comparing two doses of
   Zaurategrast against a placebo over 24 weeks.[4][6]
- Primary Endpoint: The cumulative number of new active (gadolinium-enhancing) lesions on brain MRI scans performed at 6-week intervals.





Click to download full resolution via product page

Caption: Workflow of the Phase II clinical trial for **Zaurategrast** in relapsing MS.

## **Discontinuation of Development**

In June 2009, UCB and Biogen Idec announced the discontinuation of the **Zaurategrast** development program.[3][8] The decision was based on a pre-planned interim analysis of the



Phase II trial data.

Phase II Interim Results The analysis, which included data from 143 subjects, showed that **Zaurategrast** did not provide the expected level of efficacy.[6][8]

| Table 4: Phase II Study Interim Efficacy Results            |                  |
|-------------------------------------------------------------|------------------|
| Endpoint                                                    | Result           |
| Mean number of new active lesions (Placebo)                 | 10.8             |
| Difference in new active lesions (Zaurategrast vs. Placebo) | 10-15% reduction |
| Data based on an interim analysis of 143 subjects.[6]       |                  |

This minimal reduction in lesion activity was not deemed sufficient to warrant continued development, especially for a drug in a class with a known association with Progressive Multifocal Leukoencephalopathy (PML), although no cases of PML were reported in the trial.[3] [8] Safety surveillance did identify that 13 subjects experienced temporarily elevated aminotransferases (≥5 times the upper limit of normal).[6]

### Conclusion

**Zaurategrast** is a VLA-4 antagonist that showed clear biological activity in preclinical and early clinical studies, successfully inhibiting the mechanisms of lymphocyte trafficking. However, this potent pharmacodynamic effect did not translate into sufficient clinical efficacy in a Phase II trial for relapsing MS, with the drug failing to significantly reduce the formation of new inflammatory brain lesions compared to placebo. The disappointing efficacy results led to the termination of its clinical development. The story of **Zaurategrast** serves as a crucial case study in drug development, highlighting that successful target engagement and modulation of biomarkers do not always predict clinical benefit.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zaurategrast Wikipedia [en.wikipedia.org]
- 4. Zaurategrast Wikipedia [de.wikipedia.org]
- 5. Zaurategrast Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UCB Group and Biogen Idec, Inc. (Massachusetts) Discontinue Phase II Clinical Trial of CDP323 - BioSpace [biospace.com]
- To cite this document: BenchChem. [Zaurategrast (CDP323): A Technical Guide for Multiple Sclerosis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682406#zaurategrast-for-multiple-sclerosis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com